N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-difluorobenzenesulfonamide
Description
This compound features a pyrazole core (3,5-dimethyl-substituted), a thiophene moiety, and a 2,5-difluorobenzenesulfonamide group. Pyrazole derivatives are known for their role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . Structural characterization of such compounds often employs crystallographic tools like SHELX, which aids in determining molecular conformations and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S2/c1-11-8-12(2)22(21-11)15(16-4-3-7-25-16)10-20-26(23,24)17-9-13(18)5-6-14(17)19/h3-9,15,20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFOFQAVQXPRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , a thiophene ring , and a difluorobenzenesulfonamide moiety. The unique combination of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |
| Molecular Weight | 388.43 g/mol |
| CAS Number | 2034598-70-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole and thiophene rings can engage in π-π stacking interactions with proteins, while the sulfonamide group may enhance binding affinity through hydrogen bonding. The difluorobenzene moiety can also influence hydrophobic interactions, potentially leading to increased potency against specific biological targets.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds related to this structure. For instance, derivatives of pyrazole have shown significant anticancer activity:
- Case Study 1 : A derivative with a similar structure demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (C6 Cell Line) | IC₅₀ (SH-SY5Y Cell Line) | Mechanism of Action |
|---|---|---|---|
| Compound 5f | 5.13 µM | 5.00 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | 8.53 µM | Inhibits RNA synthesis |
Antimicrobial and Anti-inflammatory Properties
Pyrazolone derivatives have been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities . The introduction of specific substituents can enhance these effects:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Comparison with Similar Compounds
Pyrazole Substituent Variations
Key Example :
- Compound 189 (): Features a 3,5-bis(difluoromethyl)pyrazole group. This substitution may alter pharmacokinetic properties, such as metabolic stability and membrane permeability .
Table 1: Pyrazole Substituent Impact
| Compound | Pyrazole Substituents | Electronic Effects | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 3,5-dimethyl | Moderate steric bulk | 3.2 (Est.) |
| Compound 189 | 3,5-bis(difluoromethyl) | High electronegativity | 2.8 (Est.) |
Heterocyclic Ring Modifications
Key Example :
- Thiazolylmethylcarbamate Analogs (): Replace thiophene with thiazole. Thiophene, with its sulfur atom, may offer better metabolic stability in vivo due to reduced oxidative susceptibility .
Table 2: Heterocycle Comparison
| Compound | Heterocycle | Key Properties |
|---|---|---|
| Target Compound | Thiophen-2-yl | High π-electron density |
| Thiazolyl Analogs | Thiazole-5-yl | Enhanced hydrogen bonding |
Sulfonamide Group Variations
The 2,5-difluoro substitution on the benzenesulfonamide group increases acidity (pKa ~8–9) compared to non-fluorinated analogs, enhancing solubility in physiological conditions. Fluorine atoms also improve bioavailability by reducing first-pass metabolism .
Table 3: Sulfonamide Substituent Effects
| Compound | Substituents | Solubility (mg/mL, Est.) |
|---|---|---|
| Target Compound | 2,5-difluoro | 0.15 (PBS buffer) |
| Non-fluorinated Analog | Unsubstituted | 0.08 (PBS buffer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
